molecular formula C15H22N2O3S B6750849 2-ethyl-N-methyl-N-(1-methyl-6-oxopiperidin-3-yl)benzenesulfonamide

2-ethyl-N-methyl-N-(1-methyl-6-oxopiperidin-3-yl)benzenesulfonamide

Cat. No.: B6750849
M. Wt: 310.4 g/mol
InChI Key: FYLUMIOXHBCYNO-UHFFFAOYSA-N
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Description

2-ethyl-N-methyl-N-(1-methyl-6-oxopiperidin-3-yl)benzenesulfonamide is an organic compound with a complex structure that includes a benzenesulfonamide core, a piperidine ring, and various alkyl substituents

Properties

IUPAC Name

2-ethyl-N-methyl-N-(1-methyl-6-oxopiperidin-3-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-4-12-7-5-6-8-14(12)21(19,20)17(3)13-9-10-15(18)16(2)11-13/h5-8,13H,4,9-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLUMIOXHBCYNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1S(=O)(=O)N(C)C2CCC(=O)N(C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-methyl-N-(1-methyl-6-oxopiperidin-3-yl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Sulfonamide Group: The benzenesulfonamide moiety is introduced via a sulfonation reaction, typically using sulfonyl chlorides and amines under basic conditions.

    Alkylation Reactions: The ethyl and methyl groups are introduced through alkylation reactions using alkyl halides and suitable bases.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-methyl-N-(1-methyl-6-oxopiperidin-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of N-alkylated sulfonamides.

Scientific Research Applications

2-ethyl-N-methyl-N-(1-methyl-6-oxopiperidin-3-yl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific properties, such as polymers or catalysts.

    Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 2-ethyl-N-methyl-N-(1-methyl-6-oxopiperidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-N-methylbenzenesulfonamide
  • N-methyl-N-(1-methyl-6-oxopiperidin-3-yl)benzenesulfonamide
  • 2-ethylbenzenesulfonamide

Uniqueness

2-ethyl-N-methyl-N-(1-methyl-6-oxopiperidin-3-yl)benzenesulfonamide is unique due to the combination of its structural features, which confer specific chemical and biological properties

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